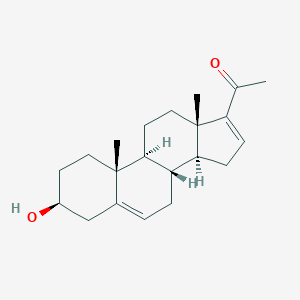

16-Dehydropregnenolone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFRRPUBVUAHSR-RRPFGEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016789 | |

| Record name | (-)-Pregnadienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-53-4 | |

| Record name | 16-Dehydropregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Dehydropregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydropregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Pregnadienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-hydroxypregna-5,16-dien-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-DEHYDROPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7349506P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Steroid Revolution: A Technical History of 16-Dehydropregnenolone's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of 16-dehydropregnenolone (16-DHP), and its more commercially prevalent acetylated form, this compound acetate (16-DPA), marked a pivotal moment in pharmaceutical history. This molecule, seemingly a simple steroid intermediate, was the key that unlocked the large-scale and cost-effective production of a vast array of steroid hormones, including progesterone, corticosteroids, and androgens. Its story is not one of a single eureka moment, but rather a testament to the ingenuity and perseverance of chemists who transformed a natural product from a Mexican yam into the cornerstone of the modern steroid industry. This technical guide delves into the history of its discovery, the evolution of its synthesis, and its initial biological characterization, providing a comprehensive resource for professionals in the field of drug development and steroid chemistry.

From Obscurity to Linchpin: The Marker Degradation

The journey to this compound is inextricably linked with the pioneering work of American chemist Russell Earl Marker and his development of the "Marker degradation" in the late 1930s.[1][2] Prior to Marker's work, the synthesis of steroid hormones was a complex and prohibitively expensive process, relying on starting materials like cholesterol with its challenging side chain. Marker's quest for a more abundant and economical precursor led him to the plant steroid, diosgenin, which he identified in high concentrations in the tubers of the Mexican wild yam, Dioscorea villosa.[2]

The genius of the Marker degradation lies in its ability to selectively cleave the spiroketal side chain of diosgenin to yield the desired 2-acetyl side chain characteristic of pregnane-series steroids, with this compound as a key intermediate. This multi-step chemical transformation laid the foundation for the burgeoning steroid industry in Mexico and, subsequently, worldwide.[2]

The Chemical Pathway: From Diosgenin to this compound Acetate

The conversion of diosgenin to 16-DPA via the Marker degradation and its subsequent refinements involves three principal stages: acetolysis, oxidation, and hydrolysis.

Experimental Protocols

1. Original Marker Degradation (circa 1940):

Russell Marker's initial process was effective but required harsh conditions. The key steps are outlined below:

-

Step 1: Acetolysis of Diosgenin.

-

Methodology: Diosgenin is heated directly with a large excess of acetic anhydride in a sealed tube or autoclave at approximately 200°C.[3] This high-temperature, high-pressure reaction cleaves the spiroketal ring system of diosgenin to form the furostenol derivative, pseudodiosgenin diacetate.[3]

-

Reaction Time: Several hours.

-

Challenges: This method often resulted in low to moderate yields (around 33-40%) due to the extensive decomposition of the starting material under the harsh reaction conditions.[3]

-

-

Step 2: Oxidation of Pseudodiosgenin Diacetate.

-

Methodology: The crude pseudodiosgenin diacetate is oxidized, typically using chromium trioxide (CrO₃) in acetic acid. This step cleaves the double bond in the furan ring, forming a keto ester intermediate.

-

Temperature: The reaction is typically carried out at or below room temperature to control the exothermic reaction.

-

-

Step 3: Hydrolysis and Elimination to form 16-DPA.

-

Methodology: The resulting keto ester is then subjected to hydrolysis and elimination, initially using ethanolic sodium hydroxide in the 1939 version to yield this compound (16-DHP).[1] By 1940, the process was modified to use acetic acid for the final hydrolysis step, which directly produced the more stable and widely used this compound acetate (16-DPA).[1]

-

2. Improved and "Green" Synthesis of 16-DPA:

Over the decades, significant improvements have been made to the original Marker degradation to enhance yield, reduce harsh reaction conditions, and minimize environmental impact.

-

Step 1: Catalytic Acetolysis.

-

Methodology: To circumvent the need for high temperatures and pressures, Lewis acids such as aluminum chloride (AlCl₃) can be used as catalysts in combination with acetic anhydride.[4] This allows the reaction to proceed under milder conditions, significantly reducing the decomposition of the starting material and improving the yield of pseudodiosgenin diacetate to over 90%.[3] In a reported efficient process, a molar ratio of 1:3.5 (diosgenin:acetic anhydride) is used in a pressure reactor with a hydrocarbon solvent at around 200°C, achieving an in-built pressure of 5-6 kg/cm ².[3]

-

-

Step 2: "Green" Oxidation.

-

Methodology: To avoid the use of toxic chromium reagents, greener oxidation methods have been developed. One such method employs a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄).[4] This system is more environmentally friendly and reduces hazardous waste.

-

-

Step 3: Hydrolysis.

-

Methodology: The final hydrolytic degradation of the oxidized intermediate to 16-DPA is typically achieved by refluxing in acetic acid, often with near-quantitative yields.[3]

-

Data Presentation: A Comparison of Synthetic Yields

| Synthetic Route | Acetolysis Yield (Pseudodiosgenin Diacetate) | Overall Yield (16-DPA from Diosgenin) | Key Conditions | Reference(s) |

| Original Marker Degradation | ~33-40% | Not consistently high | Acetic anhydride, 200°C, sealed tube | [3] |

| Improved Synthesis | >90% | ~60% | Acetic anhydride, hydrocarbon solvent, 200°C, 5-6 kg/cm ² pressure | [3] |

Experimental Workflow: The Marker Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Retinoid X Receptor (RXR) Agonist-induced Antagonism of Farnesoid X Receptor (FXR) Activity due to Absence of Coactivat… [ouci.dntb.gov.ua]

- 4. Identification of 15d-PGJ2 as an antagonist of farnesoid X receptor: molecular modeling with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Dehydropregnenolone: Synthesis, Degradation, and as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydropregnenolone (16-DHP), a pivotal intermediate in the synthesis of a vast array of steroid hormones, holds significant interest for the pharmaceutical industry. Its efficient synthesis, typically via the Marker degradation of plant-derived sapogenins, and its metabolic fate are critical areas of study for drug development and manufacturing. This guide provides a comprehensive overview of the core aspects of 16-DHP, including its synthesis, degradation pathways, and its role as a potential biomarker. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound (3β-hydroxypregna-5,16-dien-20-one), often referred to as 16-DHP, is a synthetic pregnane steroid and a crucial precursor in the semi-synthesis of numerous therapeutic steroids, including corticosteroids, progestogens, androgens, and estrogens.[1] The discovery of the Marker degradation process in the late 1930s revolutionized steroid production by enabling the large-scale conversion of plant-derived diosgenin into 16-DHP, establishing Mexico as a global hub for steroid manufacturing.[1][2] Understanding the intricacies of 16-DHP's synthesis, its degradation profile under various stress conditions, and its metabolic pathways is essential for optimizing production processes, ensuring drug stability, and exploring its therapeutic potential. Recent studies have also highlighted 16-DHP's potential as a hypolipidemic agent, acting as a farnesoid X receptor (FXR) antagonist, which further underscores its importance in drug development.[1]

Synthesis of this compound and its Acetate

The primary route for the industrial production of 16-DHP and its acetate derivative (16-DPA) is the Marker degradation of steroidal sapogenins, most notably diosgenin from Mexican yams and solasodine from nightshade plants.[1] This multi-step process involves the opening of the spiroketal side chain of the sapogenin.

Marker Degradation Pathway

The Marker degradation is a classic example of leveraging kinetic control in steroid chemistry to selectively modify the side chain while preserving the core steroid nucleus.[2] The overall process can be summarized in three main stages.

References

The Pivotal Role of 16-Dehydropregnenolone as a Steroid Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydropregnenolone (16-DHP), and its acetate ester this compound acetate (16-DPA), represent a critical nexus in the synthetic and biological pathways of a vast array of steroid hormones. As a key intermediate, 16-DHP serves as a foundational building block for the pharmaceutical industry in the production of corticosteroids, progestogens, androgens, and estrogens. This technical guide provides an in-depth exploration of 16-DHP's role as a steroid precursor, detailing its synthesis, enzymatic conversion into downstream steroid hormones, and its metabolic fate. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in steroid research and drug development.

Introduction

This compound (3β-hydroxypregna-5,16-dien-20-one) is a C21 steroid distinguished by a double bond between carbons 16 and 17. This structural feature makes it a versatile precursor for the synthesis of numerous biologically active steroids.[1] Historically, the development of the Marker degradation process, which converts diosgenin from yams into 16-DHP, was a landmark achievement that opened the door for the large-scale production of steroid hormones.[2] Today, 16-DPA remains a central intermediate in the semi-synthesis of a multitude of essential medicines.[1][3]

This guide will delve into the technical aspects of 16-DHP, covering its synthesis from natural sources, its conversion through key steroidogenic pathways, and the analytical methods used for its quantification.

Synthesis of this compound Acetate (16-DPA)

The industrial production of 16-DPA primarily relies on the degradation of steroidal sapogenins, most notably diosgenin and solasodine.[1] The classic method for this transformation is the Marker degradation.[4] More contemporary approaches have focused on improving efficiency and reducing the environmental impact of this process.[5]

Chemical Synthesis: The Marker Degradation

The Marker degradation is a multi-step process that cleaves the spiroketal side chain of diosgenin to yield the C-20 ketone characteristic of 16-DPA.[4]

Experimental Protocol: Modified Marker Degradation of Diosgenin [6]

-

Acetolysis: Diosgenin is heated with acetic anhydride in a pressure reactor, often in the presence of a hydrocarbon solvent like xylene, at approximately 200°C. This step opens the spiroketal ring to form pseudodiosgenin diacetate.[6]

-

Oxidation: The double bond in the furan ring of pseudodiosgenin diacetate is cleaved using an oxidizing agent. While chromium trioxide (CrO₃) was traditionally used, greener alternatives like potassium permanganate (KMnO₄) with a co-oxidant such as sodium periodate (NaIO₄) are now employed to minimize heavy metal waste.[5][7] This step can be enhanced by ultrasound irradiation (35 kHz).[6]

-

Hydrolysis: The resulting intermediate is then subjected to hydrolysis, typically by refluxing in acetic acid, to yield this compound acetate (16-DPA).[6]

A one-pot synthesis method has also been developed to improve efficiency and reduce waste, with reported overall yields of up to 75%.[7]

Microbial Biotransformation

An alternative and more environmentally friendly approach to producing steroid intermediates from 16-DPA is through microbial biotransformation. Certain microorganisms can perform specific and efficient conversions of 16-DPA into valuable downstream products.

Experimental Protocol: Bioconversion of 16-DPA to 4-Androstene-3,17-dione (AD) [8][9]

-

Microorganism: Delftia acidovorans MTCC 3363 is cultured in a suitable medium.

-

Substrate Addition: 16-DPA, dissolved in a carrier solvent like dioxan, is added to the culture.

-

Incubation: The culture is incubated under optimized conditions (pH 7.0, 30°C).

-

Extraction and Analysis: The product, 4-androstene-3,17-dione (AD), is extracted from the culture medium and analyzed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

This compound as a Precursor in Steroidogenic Pathways

16-DHP's structural similarity to pregnenolone, the universal precursor of all steroid hormones, positions it as a key substrate for the enzymes of the steroidogenic cascade. The primary enzymes involved in the initial steps of steroidogenesis are Cytochrome P450 side-chain cleavage (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), and Cytochrome P450 17A1 (CYP17A1).

Conversion to Progestogens and Glucocorticoids

The conversion of 16-DHP to progestogens and subsequently to glucocorticoids would theoretically involve the action of 3β-HSD to convert the 3β-hydroxyl group to a 3-keto group and shift the double bond from Δ⁵ to Δ⁴, a key step in the formation of progesterone.[8]

Conversion to Androgens and Estrogens: The CYP17A1 Gateway

The synthesis of androgens and estrogens from pregnenolone is critically dependent on the dual activities of CYP17A1: 17α-hydroxylase and 17,20-lyase.[10] Given its structure, 16-DHP is a plausible substrate for CYP17A1, leading to the formation of dehydroepiandrosterone (DHEA), a pivotal androgen precursor.

Potential Role in Neurosteroidogenesis

Neurosteroids are synthesized de novo in the brain and modulate neuronal activity.[11] The brain expresses the necessary steroidogenic enzymes, including CYP11A1, to produce pregnenolone from cholesterol.[11] As a pregnenolone analog, 16-DHP could potentially enter the neurosteroidogenic pathway, leading to the formation of various neuroactive steroids. However, direct evidence for this pathway is still an active area of research.

Metabolism and Pharmacokinetics of this compound

The metabolic fate of 16-DHP has been studied in animal models, revealing rapid and extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

Cytochrome P450-Mediated Metabolism

Studies in rats have shown that 16-DHP is rapidly metabolized by hepatic microsomal fractions, with CYP3A4 being a key enzyme involved.[12][13] This rapid metabolism contributes to its low oral bioavailability. Furthermore, 16-DHP has been shown to be an inducer of several CYP enzymes, including CYP1A2, CYP2C11, CYP2D2, and CYP2E1 in rats, which has implications for potential drug-drug interactions.[14][15]

Identified Metabolites

In rabbits, several metabolites of 16-DHP have been identified in plasma, including:

-

4,16-pregnadien-3,20-dione (M₁)

-

5-pregnene-3β-ol-20-one (M₂)

-

5-pregnene-3β,20-diol (M₃)

-

5-pregnene-3β-ol-16,17-epoxi-20-one (M₄)

-

5,16-pregnadien-3β,11-diol-20-one (M₅)

Quantitative Data

The following tables summarize key quantitative data related to the synthesis, biotransformation, and pharmacokinetics of 16-DHP and its derivatives.

Table 1: Synthesis and Biotransformation Yields

| Process | Starting Material | Product | Yield (%) | Reference(s) |

| Chemical Synthesis | Diosgenin | 16-DPA | >60 | [6] |

| Green Synthesis | Diosgenin | 16-PDA | up to 98 | [5] |

| One-Pot Synthesis | Diosgenin | 16-DPA | 75 | [7] |

| Chemical Synthesis | 3-acetoxysolanidine | 16-DPA | 30 (9 steps) | [16] |

| Microbial Biotransformation | 16-DPA | 4-Androstene-3,17-dione | ~71.8 (mol%) | [8] |

Table 2: Pharmacokinetic Parameters of 16-DHP in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Cₘₐₓ | 289 ± 25 ng/mL | Intramuscular (40 mg/kg) | [17] |

| tₘₐₓ | 0.38 ± 0.14 h | Intramuscular (40 mg/kg) | [17] |

| t₁/₂ | 2.5 ± 1.1 h | Intramuscular (40 mg/kg) | [17] |

| AUC(₀-t) | 544 ± 73 ng·h/mL | Intramuscular (40 mg/kg) | [17] |

| Bioavailability | ~7% | Oral | [12][13] |

Table 3: Kinetic Parameters for 16-DHP Metabolism in Rat Liver Microsomes

| Parameter | Value | Enzyme | Reference(s) |

| Kₘ | 15.8 nM | CYP3A4 | [12][13] |

| Vₘₐₓ | 0.46 nmoles/mg protein/min | CYP3A4 | [12][13] |

| t₁/₂ (microsomes) | 3 min | Not specified | [12][13] |

| IC₅₀ (vs CYP3A4) | 2.22 nM | CYP3A4 | [12][13] |

Analytical Methodologies

Accurate quantification of 16-DHP and its metabolites is crucial for research and development. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are the methods of choice.

Experimental Protocol: LC-MS/MS for Quantification of 16-DHP and its Metabolites in Plasma

-

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) to isolate the steroids. An internal standard (e.g., dexamethasone) is added for accurate quantification.

-

Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Conclusion

This compound stands as a cornerstone of steroid chemistry and pharmacology. Its efficient synthesis from readily available natural products has enabled the production of a wide range of life-saving steroid drugs. As our understanding of steroidogenesis and neurosteroidogenesis deepens, the potential for 16-DHP and its derivatives to be utilized in novel therapeutic applications continues to expand. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this pivotal steroid precursor. Further research into the direct enzymatic conversion of 16-DHP by key steroidogenic enzymes and its role in neurosteroid synthesis will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. blubrain.co.uk [blubrain.co.uk]

- 3. himpharm.com [himpharm.com]

- 4. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2β- and 16β-hydroxylase activity of CYP11A1 and direct stimulatory effect of estrogens on pregnenolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Bioconversion of this compound Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]

- 10. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single cell resolution of neurosteroidogenesis in the murine brain: de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of mutations in porcine CYB5A and CYP17A1 on the metabolism of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neurosteroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 16-Dehydropregnenolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydropregnenolone (16-DHP), a pregnane-class steroid, has emerged as a molecule of significant interest in pharmaceutical research due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its roles as an enzyme inhibitor and a nuclear receptor antagonist. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved. While 16-DHP shows promise as a modulator of critical physiological processes, it is noteworthy that specific quantitative inhibitory constants (IC50/Ki) and detailed experimental protocols for its direct interactions are not extensively reported in publicly accessible literature, suggesting that such data may be proprietary.

Core Mechanisms of Action

This compound primarily exerts its biological effects through three principal mechanisms:

-

Inhibition of 17α-hydroxylase/17,20-lyase (CYP17A1): By targeting this key enzyme in steroidogenesis, 16-DHP can modulate the production of androgens and glucocorticoids.

-

Inhibition of 5α-reductase (SRD5A): This action prevents the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), implicating 16-DHP in the management of androgen-dependent conditions.

-

Antagonism of the Farnesoid X Receptor (FXR): As an FXR antagonist, 16-DHP has the potential to influence bile acid metabolism and lipid homeostasis, highlighting its potential as a hypolipidemic agent.

Inhibition of Steroidogenesis via CYP17A1

CYP17A1 is a bifunctional enzyme in the endoplasmic reticulum that is critical for the synthesis of sex steroids and cortisol. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxylated products, which are precursors for glucocorticoids. Its subsequent 17,20-lyase activity is essential for the production of androgens by converting these intermediates into dehydroepiandrosterone (DHEA) and androstenedione.

16-DHP is reported to be an inhibitor of CYP17A1.[1] By blocking this enzyme, 16-DHP can reduce the biosynthesis of androgens, a mechanism that is a key therapeutic strategy in prostate cancer.

Signaling Pathway: Steroidogenesis and CYP17A1 Inhibition

Modulation of Androgen Activity via 5α-Reductase Inhibition

The enzyme 5α-reductase is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen that plays a crucial role in the development and progression of benign prostatic hyperplasia and prostate cancer. There are three known isoenzymes of 5α-reductase.

Derivatives of this compound acetate have been synthesized and evaluated as inhibitors of 5α-reductase.[2][3] This inhibition represents a key mechanism for reducing androgenic signaling in target tissues.

Signaling Pathway: 5α-Reductase and Androgen Synthesis

Regulation of Metabolism through Farnesoid X Receptor (FXR) Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose metabolism.[4] It is activated by bile acids. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target gene is CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR activation ultimately leads to the repression of CYP7A1, thus reducing bile acid production in a negative feedback loop.

16-DHP has been identified as an FXR antagonist.[1] By blocking the activity of FXR, 16-DHP can interfere with the normal feedback regulation of bile acid synthesis, which may contribute to its observed hypolipidemic effects.

Signaling Pathway: FXR-Mediated Regulation of Bile Acid Synthesis

Quantitative Data

Specific inhibitory constants (IC50 or Ki values) for this compound against its primary targets (CYP17A1, 5α-reductase, and FXR) are not consistently reported in the available literature. One study reported an in vitro IC50 value for "CDRI-80/574," an orally effective hypolipidemic agent identified as this compound, against CYP3A4.[5][6]

Table 1: In Vitro Inhibitory Activity of this compound (as CDRI-80/574)

| Target Enzyme | IC50 (nM) | Source |

| CYP3A4 | 2.22 | [5][6] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intramuscular (40 mg/kg)[7] | Oral (72 mg/kg, Male)[2][8] | Oral (108 mg/kg, Male)[2][8] | Intravenous (1 mg/kg, Female)[2][8] | Oral (72 mg/kg, Female)[2][8] |

| Cmax (ng/mL) | 289 ± 25 | - | - | - | - |

| Tmax (h) | 0.38 ± 0.14 | ~0.5 | ~0.5 | - | ~0.5 |

| t1/2 (h) | 2.5 ± 1.1 | 2.74 | 4.78 | 4.46 | 6.19 |

| AUC(0-t) (ng·h/mL) | 544 ± 73 | - | - | - | - |

| AUC(0-∞) (ng·h/mL) | - | - | - | 153.52 | - |

| CL (L/h/kg) | - | - | - | 6.46 | - |

| Vd (L/kg) | - | - | - | 41.93 | 57.73 |

| Absolute Bioavailability (%) | - | 2.93 | 2.31 | - | 0.59 |

Metabolism

The metabolism of 16-DHP has been investigated in rats. The major identified metabolite is 5-pregnene-3β-ol-16,17-epoxy-20-one (M1).[5][8] The formation of this epoxy metabolite is more significant after oral administration compared to intravenous administration.[8] In addition to the epoxy metabolite, other metabolites resulting from hydrolysis and hydroxylation have been detected in feces.[5]

Workflow: General Metabolism of this compound

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potential of a test compound on the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

NADPH-cytochrome P450 reductase

-

Cytochrome b5

-

Radiolabeled substrate (e.g., [14C]-Progesterone or [3H]-Pregnenolone)

-

Test compound (16-DHP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADPH

-

Thin-layer chromatography (TLC) plates and solvent system

-

Scintillation counter

Workflow:

In Vitro 5α-Reductase Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of a test compound for 5α-reductase.

Materials:

-

Source of 5α-reductase (e.g., rat prostate microsomes or recombinant human enzyme)

-

Radiolabeled testosterone (e.g., [3H]-testosterone)

-

NADPH

-

Test compound (16-DHP)

-

Assay buffer

-

TLC plates and solvent system

-

Scintillation counter

Workflow:

FXR Antagonist Luciferase Reporter Gene Assay (General Protocol)

Objective: To determine the antagonistic activity of a test compound on FXR.

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2)

-

FXR expression vector

-

FXR-responsive luciferase reporter vector

-

Internal control vector (e.g., Renilla luciferase)

-

Transfection reagent

-

FXR agonist (e.g., GW4064 or CDCA)

-

Test compound (16-DHP)

-

Dual-luciferase reporter assay system

-

Luminometer

Workflow:

Conclusion

This compound is a multi-target steroidal compound with the potential to modulate key pathways in steroidogenesis and metabolic regulation. Its inhibitory actions on CYP17A1 and 5α-reductase, coupled with its antagonism of FXR, provide a strong rationale for its investigation in a range of therapeutic areas, including oncology and metabolic diseases. While the foundational mechanisms of action are established, a comprehensive understanding of its potency and clinical potential will require further studies to elucidate specific quantitative inhibitory data and to detail the precise experimental conditions under which its activities have been characterized. This guide serves as a summary of the current public knowledge and a framework for future research into this promising molecule.

References

- 1. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as an intermediate in 16-androstene biosynthesis in neonatal porcine testicular microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. [PDF] Pharmacokinetics, Metabolism and Excretion of Hypolipidemic DRUG: this compound | Semantic Scholar [semanticscholar.org]

- 7. Pharmacokinetic behavior of this compound after intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

An In-depth Technical Guide on 16-Dehydropregnenolone as a Farnesoid X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydropregnenolone (16-DHP), also known by its developmental code name CDRI 80/574, is a pregnane-class steroidal compound that has been identified as a novel antagonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis. As an antagonist, 16-DHP has demonstrated significant lipid-lowering activities in preclinical studies, positioning it as a compound of interest for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of 16-DHP's interaction with FXR, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid homeostasis by sensing bile acid levels and modulating the expression of genes involved in their synthesis, transport, and metabolism.[1] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[2]

Key target genes of FXR include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] FXR also regulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile salts from hepatocytes.[3] Due to its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia.[4]

This compound (CDRI 80/574) as an FXR Antagonist

This compound (CDRI 80/574) has been characterized as a novel antagonist of FXR.[5] Unlike FXR agonists, which activate the receptor, 16-DHP inhibits its activity. This antagonistic action is believed to be the basis for its observed lipid-lowering effects.[5][6] The antagonism of FXR by 16-DHP disrupts the natural feedback loop that regulates bile acid and cholesterol metabolism.

Quantitative Data

While direct binding affinity (Ki) or antagonist potency (IC50) of 16-DHP against FXR is not extensively reported in publicly available literature, a study on the pharmacokinetics and metabolism of CDRI-80/574 identified it as a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[2] This study, which also refers to the compound as an FXR antagonist, provides a significant quantitative data point.

| Parameter | Value | Target | Reference |

| IC50 | 2.22 nM | CYP3A4 | [2] |

It is important to note that this IC50 value reflects the compound's activity against CYP3A4 and not directly against FXR. Further studies are required to determine the direct binding affinity and functional antagonist potency of 16-DHP at the FXR.

Signaling Pathways and Mechanism of Action

The general mechanism of FXR activation involves ligand binding, heterodimerization with RXR, and recruitment of coactivator proteins to the ligand-binding domain (LBD). This complex then initiates the transcription of target genes. FXR antagonists, including steroidal compounds like 16-DHP, are thought to exert their inhibitory effects by binding to the LBD of FXR and preventing the conformational changes necessary for coactivator recruitment.

FXR Signaling Pathway

Proposed Mechanism of this compound Antagonism

16-DHP likely acts as a competitive antagonist, binding to the ligand-binding pocket of FXR. This binding event is hypothesized to stabilize a receptor conformation that is unfavorable for the recruitment of coactivator proteins, thereby preventing the initiation of target gene transcription.

Experimental Protocols

The characterization of 16-DHP as an FXR antagonist involves a series of in vitro assays to determine its binding affinity, functional activity, and effects on downstream signaling.

Luciferase Reporter Gene Assay

This cell-based assay is a primary method for assessing the functional antagonist activity of a compound. It measures the ability of a compound to inhibit the FXR-mediated transcription of a reporter gene (e.g., luciferase).

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T or HepG2 cells are typically used.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Co-transfection is performed using a lipid-based transfection reagent with plasmids encoding for full-length human FXR and the FXRE-luciferase reporter. A plasmid encoding Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

After transfection, cells are treated with a fixed, sub-maximal concentration of a known FXR agonist (e.g., GW4064 or CDCA) and varying concentrations of the test compound (16-DHP).

-

Appropriate vehicle controls and agonist-only controls are included.

-

-

Luciferase Activity Measurement:

-

Following an incubation period (typically 24 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

If a dual-luciferase system is used, the firefly luciferase signal is normalized to the Renilla luciferase signal.

-

-

Data Analysis:

-

The percentage of inhibition of the agonist-induced response is calculated for each concentration of the antagonist.

-

An IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is determined by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay directly measures the ability of a compound to disrupt the interaction between the FXR LBD and a coactivator peptide.

Principle: The assay utilizes a GST-tagged FXR-LBD labeled with a terbium (Tb) cryptate donor and a fluorescently labeled coactivator peptide (e.g., from SRC1) as the acceptor. When an agonist promotes the interaction between FXR and the coactivator, FRET occurs, resulting in a high signal. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer containing all components: GST-FXR-LBD, Tb-anti-GST antibody, fluorescently labeled coactivator peptide, and a known FXR agonist.

-

-

Compound Addition:

-

Serial dilutions of the test compound (16-DHP) are added to a 384-well plate.

-

-

Assay Reaction:

-

The prepared reagent mix is added to the wells containing the compound.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

-

FRET Signal Measurement:

-

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with excitation at ~340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The ratio of the acceptor to donor emission is calculated.

-

The percent inhibition of the agonist-induced coactivator recruitment is determined for each concentration of the antagonist.

-

An IC50 value is calculated from the dose-response curve.

-

Effect on Downstream Target Gene Expression

The antagonistic activity of 16-DHP can be further validated by examining its effect on the expression of known FXR target genes in a relevant cell line (e.g., HepG2) or in animal models.

Quantitative Real-Time PCR (qRT-PCR)

Methodology:

-

Cell/Tissue Treatment: Treat HepG2 cells or administer 16-DHP to an animal model.

-

RNA Isolation: Isolate total RNA from the cells or target tissues (e.g., liver, intestine).

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers specific for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Analyze the relative changes in gene expression using the ΔΔCt method. An FXR antagonist is expected to reverse the effects of an agonist on these genes. For instance, it would be expected to increase the expression of CYP7A1 by inhibiting the FXR/SHP pathway.[1]

Conclusion

This compound (CDRI 80/574) is a promising steroidal antagonist of the Farnesoid X Receptor with demonstrated lipid-lowering properties. While direct quantitative data on its FXR antagonist potency is still emerging, its identification as an FXR modulator and its effects on related metabolic pathways are established. The experimental protocols detailed in this guide provide a robust framework for the further characterization of 16-DHP and other potential FXR antagonists. The continued investigation into the precise mechanism of action and the in vivo efficacy of 16-DHP will be crucial for its potential development as a therapeutic agent for metabolic diseases.

References

- 1. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin 1 β suppresses bile acid-induced BSEP expression via a CXCR2-dependent feedback mechanism | PLOS One [journals.plos.org]

- 3. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose escalation pharmacokinetics and lipid lowering activity of a novel farnesoid X receptor modulator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 16-Dehydropregnenolone: A Technical Guide for Drug Development Professionals

Executive Summary

16-Dehydropregnenolone (16-DHP), and its more commercially prevalent acetate ester, this compound acetate (16-DPA), are pivotal C21 steroids primarily known as key intermediates in the semi-synthesis of a vast array of therapeutic steroids, including corticosteroids, progestogens, and other sex hormones.[1][2][3] While its role as a foundational building block is well-established, emerging preclinical evidence has illuminated the direct therapeutic potential of the 16-DHP molecule itself. This technical guide provides an in-depth review of the current state of knowledge regarding 16-DHP's potential therapeutic applications, focusing on its mechanisms of action, preclinical efficacy data, and the experimental methodologies used for its evaluation. The primary areas of interest for direct therapeutic application include its hypolipidemic effects via Farnesoid X Receptor (FXR) antagonism and its anticancer activities, demonstrated through both direct cytotoxicity and as a scaffold for potent enzyme inhibitors.

Synthesis and Manufacturing Overview

The industrial production of 16-DPA, the stable precursor to 16-DHP, predominantly relies on the degradation of steroidal sapogenins sourced from plants. Diosgenin, extracted from yams of the Dioscorea species, and solasodine from Solanum species, are the most common starting materials.[2][4][5] The classic Marker degradation process, though historically significant, has been refined into more efficient, one-pot, and environmentally friendly ("green") synthesis routes.[5][6]

The general transformation involves three core steps:

-

Acetolysis and Ring Opening: The spiroketal side chain of diosgenin is opened using acetic anhydride, often under heat and pressure or with the aid of a Lewis acid catalyst, to form a furostenol derivative (pseudodiosgenin diacetate).[4][7]

-

Oxidation: The enol ether double bond of the intermediate is cleaved via oxidation. While chromium trioxide was traditionally used, modern methods employ more environmentally benign oxidizing agents like potassium permanganate with a co-oxidant.[4][6]

-

Hydrolysis/Side-Chain Cleavage: The final step involves the hydrolytic removal of the side chain to yield the 20-keto group, resulting in the formation of this compound acetate (16-DPA).[4][5]

Example Experimental Protocol: Green Synthesis of 16-DPA from Diosgenin

This protocol is adapted from a method designed to minimize harsh conditions and toxic reagents.[6][7]

-

Acetolysis/Acetylation: In a reaction vessel, combine diosgenin (1 part by weight) with acetic anhydride (used as both reagent and solvent) and a catalytic amount of a Lewis acid such as AlCl₃. Heat the mixture under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure.

-

Oxidation: Dissolve the resulting crude pseudodiosgenin diacetate in a suitable solvent system (e.g., dichloroethane/acetic acid/water). Cool the solution in an ice bath. Prepare a pre-cooled solution of the oxidizing agent (e.g., 5 mol% KMnO₄ with NaIO₄ as a co-oxidant) and add it dropwise to the reaction mixture, maintaining the low temperature. The reaction is stirred until TLC indicates the disappearance of the starting material.

-

Hydrolysis and Isolation: Upon completion of the oxidation, the reaction is quenched. The intermediate is hydrolyzed using a base (e.g., sodium acetate). The product, 16-DPA, is then extracted using an organic solvent. The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude 16-DPA is purified by recrystallization from a suitable solvent like methanol or ethanol to yield a white crystalline powder. Product identity and purity are confirmed by melting point, IR, NMR, and mass spectrometry.

Potential Therapeutic Applications and Mechanisms of Action

Hypolipidemic Effects via FXR Antagonism

16-DHP has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[8] In the liver, FXR activation by its natural bile acid ligands normally suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[9]

By acting as an antagonist, 16-DHP blocks this negative feedback loop. This leads to the de-repression and upregulation of the CYP7A1 gene, which increases the catabolism of cholesterol into bile acids, thereby lowering systemic cholesterol levels.[8] This mechanism positions 16-DHP as a potential therapeutic agent for hyperlipidemia.

This protocol describes a typical method for evaluating FXR antagonism in vitro.[7][10]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293T) or human hepatoma (HepG2) cells are cultured in appropriate media. Cells are co-transfected with two plasmids: an expression vector for human FXR and a reporter vector containing multiple copies of an FXR response element (FXRE) upstream of a luciferase reporter gene. A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.

-

Compound Treatment: After transfection (typically 24 hours), cells are seeded into 96-well plates. They are then treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid, CDCA) at a concentration that gives a submaximal response (e.g., EC₈₀), either alone or in combination with various concentrations of the test compound (16-DHP). A vehicle control (DMSO) is also included.

-

Incubation: The treated cells are incubated for 18-24 hours to allow for gene transcription and protein expression.

-

Luciferase Assay: The medium is removed, and cells are lysed. Luciferase activity is measured using a commercial dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The antagonistic activity of 16-DHP is determined by its ability to reduce the agonist-induced luciferase expression. Data are plotted as a dose-response curve, and the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.

Anticancer Potential

The anticancer properties of 16-DHP have been investigated through two primary mechanisms: direct cytotoxicity against cancer cells and as a structural backbone for the synthesis of 5α-reductase inhibitors.

Studies utilizing liposomal formulations of 16-DHP (16-DHP-LM) to overcome its poor water solubility have demonstrated significant cytotoxic effects across a broad range of human cancer cell lines.[11] The molecular mechanism in human cervical carcinoma (HeLa) cells involves the induction of G1 phase cell cycle arrest and mitochondrial-mediated apoptosis.[4]

Table 1: In Vitro Cytotoxicity of 16-DHP Liposomes Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| A204 | Rhabdomyosarcoma | 4.18 | [11] |

| HeLa | Cervical Carcinoma | 8.96 | [11] |

| KB | Oral Carcinoma | 9.17 | [11] |

| SGC7901 | Gastric Cancer | 19.58 | [11] |

| DU145 | Prostate Cancer | 21.38 | [11] |

| PC3 | Prostate Cancer | 24.58 | [11] |

| T47D | Breast Cancer | 26.22 | [11] |

| HT1080 | Fibrosarcoma | 28.01 | [11] |

| SKOV3 | Ovarian Cancer | 37.18 | [11] |

| HepG2 | Hepatoma | 44.69 | [11] |

| A549 | Lung Cancer | 54.69 |[11] |

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of 16-DHP (or its formulation). Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting viability against drug concentration.

In vivo studies using a human hepatoma (HepG2) tumor xenograft model in nude mice demonstrated that intravenous administration of 16-DHP liposomes significantly inhibited tumor growth in a dose-dependent manner.[11]

Table 2: In Vivo Antitumor Efficacy of 16-DHP Liposomes in a HepG2 Xenograft Model

| Treatment Group (Dose, i.v., 28 days) | Tumor Weight Inhibition Rate (%) | Relative Tumor Increment Rate (%) | Reference |

|---|---|---|---|

| 7.5 mg/kg/day | 23.05 | 93.7 | [11] |

| 15 mg/kg/day | 48.84 | 60.52 | [11] |

| 30 mg/kg/day | 69.70 | 37.84 |[11] |

The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[12] DHT is a key driver in the development and progression of androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. Inhibition of 5α-reductase is therefore a validated therapeutic strategy. While 16-DHP itself is cited as a weak 5α-reductase inhibitor, its steroidal skeleton serves as an excellent platform for synthesizing highly potent derivatives.[13][14][15]

Table 3: 5α-Reductase Type 2 (SRD5A2) Inhibitory Activity of 16-DHP Derivatives

| Compound | Modification on 16-DHP Scaffold | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Finasteride (Reference) | N/A | ~14-69 | [12][16] |

| Derivative 1 | 21-(1H-imidazol-1-yl), 3β-(cyclohexanecarboxylate) | 29 | [17] |

| Note: The data presented is for derivatives of this compound, highlighting the potential of the core structure. | | | |

This protocol is based on methods using prostate homogenates as the enzyme source.[15][18]

-

Enzyme Preparation: Prepare a crude enzyme homogenate from the ventral prostates of male Sprague-Dawley rats or from human benign prostatic hyperplasia tissue. The tissue is homogenized in a buffer (e.g., Tris-HCl or phosphate buffer, pH 6.5-7.0) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the microsomal fraction with the enzyme is collected.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the enzyme preparation, a buffer solution, and an NADPH generating system (as NADPH is a required cofactor).

-

Inhibitor Addition: Add the test compound (16-DHP derivative) or a known inhibitor (e.g., Finasteride) at various concentrations. A vehicle control is also prepared. Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, radiolabeled [³H]-testosterone.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.

-

Chromatography and Quantification: Concentrate the organic extract and spot it on a TLC plate. Separate the substrate ([³H]-testosterone) from the product ([³H]-DHT) using a suitable solvent system. The radioactive spots corresponding to testosterone and DHT are scraped from the plate, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of testosterone conversion to DHT for each inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.

Other Potential Applications (Neuroprotection & Anti-inflammatory)

The therapeutic potential of 16-DHP in neurodegenerative diseases and inflammation is less defined and largely speculative, based on the activities of related neurosteroids. Pregnenolone, the parent steroid for 16-DHP, is known to have direct anti-inflammatory and neuroprotective effects.[19][20] It is plausible that 16-DHP could share some of these properties or serve as a precursor to other neuroactive steroids in vivo. However, dedicated studies on the direct effects of 16-DHP in these areas are currently lacking, representing a key area for future research.

Preclinical Pharmacokinetics

The pharmacokinetic profile of 16-DHP has been evaluated in rodents using various formulations. Unformulated 16-DHP generally shows rapid absorption and elimination.[5] Advanced formulations have been developed to improve its solubility and pharmacokinetic properties, leading to higher systemic exposure and a longer half-life, which is beneficial for therapeutic efficacy.[1][4][6]

Table 4: Summary of Pharmacokinetic Parameters of 16-DHP in Rodents

| Species | Formulation | Dose & Route | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋t (ng·h/mL) | Reference |

|---|---|---|---|---|---|---|---|

| Rat | Solution | 40 mg/kg, IM | 289 ± 25 | 0.38 ± 0.14 | 2.5 ± 1.1 | 544 ± 73 | [5] |

| Mouse | Solution | 15 mg/kg, IV | - | - | 6.0 | 3,008* | [4] |

| Mouse | Liposome | 15 mg/kg, IV | 6,520 | - | 20.5 | 10,830* | [4] |

| Rat | HP-β-CD Complex | 75 mg/kg, Oral | 1,460 | 0.33 | 5.3 | 4,280 | [6] |

| Rat | Suspension | 75 mg/kg, Oral | 340 | 0.42 | 4.9 | 916 | [6] |

Note: AUC values from this source were reported in µg·h/mL and have been converted to ng·h/mL for consistency.

Clinical Development Status

As of the date of this report, a comprehensive search of public clinical trial registries, including ClinicalTrials.gov, reveals no registered or completed clinical trials investigating this compound (16-DHP) or its acetate (16-DPA) as a primary therapeutic agent.[3] Its development remains entirely in the preclinical stage. The vast majority of clinical applications involving the 16-DPA intermediate are for its downstream synthetic products, such as dexamethasone, progesterone, and other established steroidal drugs.

Conclusion and Future Directions

This compound stands at a fascinating intersection of established industrial chemistry and nascent therapeutic potential. While its role as a cornerstone intermediate for the steroid pharmaceutical industry is undisputed, the preclinical data supporting its direct biological activities are compelling and warrant further investigation.

-

Key Strengths: The molecule has demonstrated clear biological activity as an FXR antagonist and shows broad-spectrum anticancer effects in vitro and in vivo. Furthermore, its core structure is a validated scaffold for developing potent enzyme inhibitors.

-

Current Limitations: The primary challenges for its development as a standalone therapeutic are its poor aqueous solubility and the current lack of clinical data. While advanced formulations have shown promise in overcoming the pharmacokinetic hurdles in animals, translation to human studies has not yet occurred.

-

Future Research: The path forward for realizing the therapeutic potential of 16-DHP should focus on several key areas:

-

Mechanism Elucidation: Deeper investigation into the downstream signaling pathways of FXR antagonism and the specific drivers of its cytotoxicity in different cancer types.

-

Lead Optimization: Exploration of derivatives to enhance potency and selectivity for specific targets (e.g., FXR, 5α-reductase) while maintaining favorable safety profiles.

-

Neuroprotective/Anti-inflammatory Studies: Direct investigation of 16-DHP's effects in relevant in vitro and in vivo models of neurodegeneration and inflammation to validate the hypotheses generated from related steroids.

-

IND-Enabling Studies: If a lead indication is prioritized, formal IND-enabling toxicology and safety pharmacology studies would be the necessary next step toward clinical evaluation.

-

References

- 1. Pharmacokinetics and tissue distribution study of this compound liposome in female mice after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetic behavior of this compound after intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound hydroxypropyl-β-cyclodextrin inclusion complex following peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound acetate - Wikipedia [en.wikipedia.org]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 13. ovid.com [ovid.com]

- 14. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Binding affinities of the farnesoid X receptor in the D3R Grand Challenge 2 estimated by free-energy perturbation and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

16-Dehydropregnenolone Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydropregnenolone (16-DHP) and its acetate ester, this compound acetate (16-DPA), are pivotal intermediates in the chemical synthesis of a wide array of steroid hormones.[1][2] Beyond their established role as synthetic precursors, emerging research indicates that 16-DHP possesses intrinsic biological activities, particularly in the modulation of drug-metabolizing enzymes. This technical guide provides an in-depth overview of the known and hypothesized signaling pathways of this compound, with a focus on its interaction with xenobiotic-sensing nuclear receptors and subsequent effects on cytochrome P450 (CYP) gene expression. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction to this compound (16-DHP)

This compound (3β-hydroxypregna-5,16-dien-20-one) is a C21 steroid characterized by a double bond between carbons 16 and 17. It is a derivative of pregnenolone, a precursor to numerous steroid hormones. Primarily, 16-DHP and its acetate form are recognized as crucial starting materials in the pharmaceutical industry for the semi-synthesis of corticosteroids, sex hormones, and other bioactive steroids.[1][2] Recent investigations have explored the pharmacological potential of 16-DHP and its derivatives, including their potential as inhibitors of enzymes like 5α-reductase and their cytotoxic effects on cancer cell lines.[3] Furthermore, 16-DHP has been identified as a promising agent for managing hyperlipidemia, acting as a farnesoid X receptor (FXR) antagonist.[2]

Core Signaling Pathway: Regulation of Cytochrome P450 Enzymes

The primary documented signaling effect of 16-DHP is its ability to induce the expression of several key hepatic cytochrome P450 (CYP) enzymes.[1] CYPs are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs, as well as endogenous compounds.[4] The induction of CYP enzymes can lead to accelerated metabolism of co-administered drugs, potentially resulting in drug-drug interactions and reduced therapeutic efficacy.[1]

A study in Sprague-Dawley rats demonstrated that oral administration of 16-DHP leads to a dose- and time-dependent induction of several CYP isoforms.[1][2] The primary nuclear receptor implicated in the regulation of many of these CYP genes is the Pregnane X Receptor (PXR, also known as SXR or NR1I2).[5][6] PXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon activation.[7] This heterodimer then binds to specific response elements in the promoter regions of target genes, including many CYPs, to enhance their transcription.[7] Given the steroidal structure of 16-DHP, it is hypothesized to act as a ligand for PXR, thereby initiating this signaling cascade.

Hypothesized 16-DHP Signaling Pathway via PXR

The following diagram illustrates the hypothesized signaling pathway for 16-DHP-mediated induction of CYP enzymes.

Quantitative Data on 16-DHP-Mediated Gene Expression

The following table summarizes the quantitative findings from a study investigating the effects of 16-DHP on the mRNA expression of various rat hepatic CYP enzymes. The data is presented as the fold change in mRNA levels in 16-DHP-treated rats compared to a control group.

| CYP Isoform | Treatment Group (16-DHP Dose) | Treatment Duration | Fold Change in mRNA Expression (vs. Control) | Reference |

| CYP1A2 | 72 mg/kg | 14 days | ~3.5 | [1][2] |

| CYP2C11 | 72 mg/kg | 14 days | ~3.0 | [1][2] |

| CYP2D2 | 72 mg/kg | 14 days | ~2.5 | [1][2] |

| CYP2E1 | 72 mg/kg | 14 days | ~2.0 | [1][2] |

| CYP3A1 | 36 mg/kg and 72 mg/kg | 7 and 14 days | No significant effect | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of 16-DHP signaling pathways.

In Vivo Assessment of CYP Induction by 16-DHP

This protocol describes a pharmacokinetic study in rats to evaluate the in vivo induction of CYP enzymes by 16-DHP.[1][2]

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.[1]

-

Treatment: Rats are treated with 16-DHP via oral gavage at specified doses (e.g., 36 and 72 mg/kg) for a defined period (e.g., 7 or 14 days). A control group receives the vehicle.[1][2]

-

Probe Drug Administration: Following the treatment period, a cocktail of CYP-specific probe substrates is administered orally.[1][2]

-

Sample Collection: Blood samples are collected at various time points post-probe administration.[1]

-

Analysis: Plasma concentrations of the probe drugs are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Data Interpretation: Pharmacokinetic parameters, such as clearance and area under the curve (AUC), are calculated. A significant increase in the clearance of a probe drug in the 16-DHP-treated group compared to the control group indicates induction of the corresponding CYP enzyme.[1]

In Vitro PXR Activation Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to determine if 16-DHP can activate the Pregnane X Receptor.[8][9][10]

Methodology:

-

Cell Line: A suitable host cell line, such as human hepatoma (HepG2), is engineered to stably express the full-length human PXR and a reporter construct. The reporter construct contains a PXR-responsive element (e.g., from the CYP3A4 promoter) driving the expression of a reporter gene, typically luciferase.[8][9][10]

-

Cell Seeding and Treatment: The cells are seeded into multi-well plates and, after adherence, are treated with various concentrations of 16-DHP. A known PXR agonist (e.g., rifampicin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[11]

-

Incubation: The treated cells are incubated for a sufficient period (e.g., 24 hours) to allow for PXR activation and reporter gene expression.[8]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.[8]

-

Data Analysis: The luminescence signal is proportional to the level of PXR activation. The results are typically expressed as fold activation over the vehicle control.[11]

Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for CYP mRNA Quantification

This protocol is used to quantify the changes in CYP mRNA expression in response to 16-DHP treatment in rat liver tissue.[1][2]

Methodology:

-

Tissue Homogenization and RNA Extraction: Liver tissue from 16-DHP-treated and control rats is homogenized, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).[1]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[1]

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the CYP genes of interest and a housekeeping gene (for normalization). The PCR is performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[1]

-

Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression of the target CYP genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.[1]

Drug Development Implications

The induction of CYP enzymes by 16-DHP has significant implications for drug development.[1] As a potential therapeutic agent itself, its capacity to induce drug-metabolizing enzymes necessitates careful evaluation of potential drug-drug interactions.[1][2] When co-administered with other drugs that are substrates for the induced CYP enzymes, 16-DHP could accelerate their metabolism, leading to lower systemic exposure and potentially therapeutic failure.[1] Conversely, this inductive property could be harnessed in specific therapeutic contexts. For drug development professionals, it is crucial to screen for PXR activation and CYP induction early in the development of any 16-DHP-based therapeutic to mitigate the risks of adverse drug interactions.[5]

Conclusion

This compound is an important steroidal intermediate with demonstrated biological activity, most notably the induction of hepatic cytochrome P450 enzymes.[1][2] While the precise molecular mechanism is yet to be fully elucidated, the available evidence strongly suggests a signaling pathway involving the activation of the Pregnane X Receptor. Further research is warranted to definitively characterize the interaction of 16-DHP with PXR and other potential nuclear receptors, and to quantify its binding affinity. A thorough understanding of these signaling pathways is essential for the safe and effective development of 16-DHP and its derivatives as therapeutic agents.

References

- 1. Evaluation of the impact of this compound on the activity and expression of rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and activity of novel this compound acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of Xenobiotic Receptors: Driving into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

Structural Analogs of 16-Dehydropregnenolone: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

Introduction

16-Dehydropregnenolone (16-DHP) and its acetate ester, this compound acetate (16-DPA), are pivotal intermediates in the semi-synthesis of a wide array of steroidal drugs.[1] Their unique chemical architecture, featuring a double bond in the D-ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new steroidal drug candidates. We will delve into the structure-activity relationships of these analogs, present quantitative biological data, detail key experimental protocols, and visualize relevant signaling pathways.

I. Core Structure and Synthetic Strategies

This compound is a pregnane-type steroid characterized by a C21 framework and a ketone at C-20, a hydroxyl group at C-3, and double bonds at C-5 and C-16.[2] The acetate form, 16-DPA, is a common starting material for further chemical modifications.[3]

The synthesis of 16-DPA has been extensively studied, with common starting materials being diosgenin, a steroidal sapogenin extracted from yams, and solanidine from potato glycoalkaloids.[4][5] Modern synthetic approaches, including one-pot and continuous flow methods, have been developed to improve efficiency and reduce environmental impact.[6]

Structural modifications of the this compound scaffold have been explored at various positions to generate analogs with diverse pharmacological profiles. Key areas of modification include:

-

C-3: Alterations to the hydroxyl or acetate group can influence solubility and cell permeability.[7]

-

C-17: Introduction of various substituents can modulate interaction with target proteins.

-

C-21: Functionalization at this position has led to the development of potent enzyme inhibitors.[7]

-